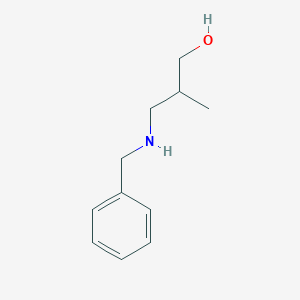
3-(Benzylamino)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylamino)-2-methylpropan-1-ol is an organic compound. It is a derivative of benzylamine, which is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Applications De Recherche Scientifique
Enantioselective Synthesis
- Application Summary: This compound is used in the one-pot lipase-catalyzed enantioselective synthesis of ®-(-)-N-Benzyl-3-(benzylamino)butanamide. The process involves the thermodynamic control of products at equilibrium using the lipase CalB as a catalyst .
- Methods of Application: The strategy consists of the aza-Michael addition and the subsequent kinetic resolution of the Michael adduct, both processes are catalyzed by CalB and both are influenced by the nature of the solvent medium .
- Results or Outcomes: This approach allowed the researchers to propose a novel one-pot strategy for the enzymatic synthesis of enantiomerically enriched β-aminoesters and β-aminoacids .
Cholesteryl Ester Transfer Protein Inhibition
- Application Summary: Benzylamino-Methanone based compounds, which could potentially include “3-(Benzylamino)-2-methylpropan-1-ol”, have been used in the design and synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors .
- Methods of Application: The researchers used previously reported pharmacophore and QSAR models for CETP inhibition to guide their synthesis .
- Results or Outcomes: The most potent compound illustrated 30% CETP inhibition at 10 μM .
Alzheimer’s Disease Treatment
- Application Summary: Derivatives of “3-(Benzylamino)-2-methylpropan-1-ol” could potentially be used in the treatment of Alzheimer’s disease .
- Methods of Application: The researchers designed and synthesized a series of various substituted derivatives of the compound .
- Results or Outcomes: The aim of the study was to seek multifunctional compounds with expected activity against disease-modifying and symptomatic targets .
Aza-Michael Additions
- Application Summary: This compound is used in the aza-Michael addition of benzylamine to α,β-unsaturated esters to prepare N-benzylated β-amino esters .
- Methods of Application: The reaction involves the use of catalytic amounts of DBU (0.2 eq) via a solvent-free reaction . Depending on the α,β-unsaturated esters, a reduction in reaction times was observed, with good to excellent yields for the aza-Michael addition .
- Results or Outcomes: This approach contributes to the development of sustainable chemistry by optimizing methodologies and carrying out reactions in the absence of a solvent .
Lipase-Catalyzed Enantioselective Synthesis
- Application Summary: This compound is used in the lipase-catalyzed enantioselective synthesis of ®-(-)-N-Benzyl-3-(benzylamino)butanamide .
- Methods of Application: The strategy consists of the aza-Michael addition and the subsequent kinetic resolution of the Michael adduct, both processes are catalyzed by CalB and both are influenced by the nature of the solvent medium .
- Results or Outcomes: This approach allowed the researchers to propose a novel one-pot strategy for the enzymatic synthesis of enantiomerically enriched β-aminoesters and β-aminoacids .
Benzylic Oxidations and Reductions
- Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests a general benzylic activation, which could potentially involve “3-(Benzylamino)-2-methylpropan-1-ol”.
- Methods of Application: The enhanced reactivity of benzylic halides, due to the adjacent aromatic ring, is utilized in SN1, SN2 and E1 reactions .
- Results or Outcomes: The susceptibility of alkyl side-chains to oxidative reactions supports the idea of a general benzylic activation .
Aza-Michael Additions
- Application Summary: This compound is used in the aza-Michael addition of benzylamine to α,β-unsaturated esters to prepare N-benzylated β-amino esters .
- Methods of Application: The reaction involves the use of catalytic amounts of DBU (0.2 eq) via a solvent-free reaction . Depending on the α,β-unsaturated esters, a reduction in reaction times was observed, with good to excellent yields for the aza-Michael addition .
- Results or Outcomes: This approach contributes to the development of sustainable chemistry by optimizing methodologies and carrying out reactions in the absence of a solvent .
Lipase-Catalyzed Enantioselective Synthesis
- Application Summary: This compound is used in the lipase-catalyzed enantioselective synthesis of ®-(-)-N-Benzyl-3-(benzylamino)butanamide .
- Methods of Application: The strategy consists of the aza-Michael addition and the subsequent kinetic resolution of the Michael adduct, both processes are catalyzed by CalB and both are influenced by the nature of the solvent medium .
- Results or Outcomes: This approach allowed the researchers to propose a novel one-pot strategy for the enzymatic synthesis of enantiomerically enriched β-aminoesters and β-aminoacids .
Benzylic Oxidations and Reductions
- Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests a general benzylic activation, which could potentially involve “3-(Benzylamino)-2-methylpropan-1-ol”.
- Methods of Application: The researchers used previously reported pharmacophore and QSAR models for CETP inhibition to guide their synthesis .
- Results or Outcomes: The susceptibility of alkyl side-chains to oxidative reactions supports the idea of a general benzylic activation .
Safety And Hazards
Propriétés
IUPAC Name |
3-(benzylamino)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(9-13)7-12-8-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJARAYMXDYVLBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593343 |
Source


|
| Record name | 3-(Benzylamino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-2-methylpropan-1-ol | |
CAS RN |
858834-71-6 |
Source


|
| Record name | 3-(Benzylamino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)


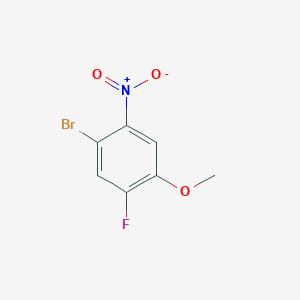


![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)

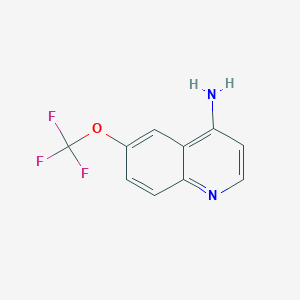
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1289506.png)
![tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1289507.png)
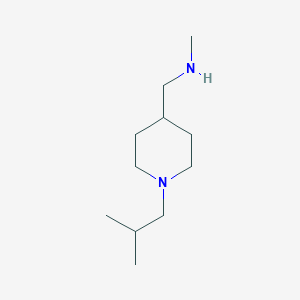
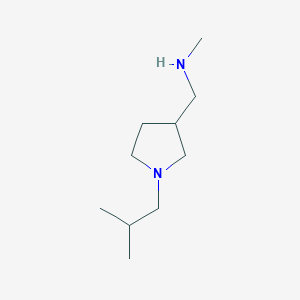
![4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine](/img/structure/B1289511.png)